N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-N-isoquinolin-1-yl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)9-16-12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,9,14H2,1-2H3,(H,15,16) |
InChI Key |
AFAGLJFOWIEVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine typically involves the catalytic amination of precursor alcohols or epoxides to introduce the diamine functionality. The key challenges include selective amination, control of stereochemistry, and incorporation of the isoquinolinyl group.
Catalytic Amination of 2-Amino-2-methyl-1-propanol
One well-documented approach involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen atmosphere using Raney nickel as a catalyst in an autoclave reactor. This method is notable for its simplicity, high yield, and suitability for continuous industrial production.
Process Summary:
- Raw Material: 2-amino-2-methyl-1-propanol
- Catalyst: Raney nickel
- Reaction Conditions:
- Temperature: 160–220 °C
- Pressure: 2–3 MPa hydrogen pressure
- Reaction time: 6–15 hours
- Use of liquefied ammonia as solvent and reactant
- Procedure:
- Charge 2-amino-2-methyl-1-propanol and Raney nickel catalyst into a high-pressure autoclave.
- Replace air with hydrogen and vacuumize the system.
- Introduce liquefied ammonia and hydrogen gas.
- Maintain reaction conditions for the specified time.
- Cool, filter to remove catalyst, and purify the product by rectification.
- Conversion efficiency ranges from approximately 55% to 64%.
- Selectivity for 2-methyl-1,2-propanediamine is around 80–86%.
| Embodiment | 2-Amino-2-methyl-1-propanol (g) | Raney Ni Catalyst (g) | H2 Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Conversion Efficiency (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 110 | 3.3 | 2 | 185 | 8 | 55.2 | 81.0 |
| 2 | 95 | 2.9 | 3 | 195 | 8 | 59.5 | 85.6 |
| 3 | 95 | 4.8 | 3 | 185 | 12 | 63.5 | 83.8 |
| 4 | 95 | 2.9 | 3 | 205 | 12 | 57.5 | 80.8 |
Table 1: Catalytic amination conditions and results for 2-methyl-1,2-propanediamine synthesis
Gas-Solid Phase Reaction Using Propylene Oxide and Ammonia-Hydrogen Mixture
Another industrially relevant method involves the gas-solid phase reaction of propylene oxide with an ammonia-hydrogen gas mixture over a fixed bed catalyst, typically supported on H-ZSM-5 molecular sieve impregnated with metals such as nickel, molybdenum, and palladium.
- Raw Materials: Propylene oxide, ammonia, hydrogen
- Catalyst: H-ZSM-5 molecular sieve with 20% Ni, 3% Mo, 0.1% Pd
- Reaction Conditions:
- Temperature: 150–200 °C
- Pressure: 0.6–1.0 MPa
- Hydrogen content: 3–50% of gas mixture
- Continuous gas-solid phase reaction in a fixed bed reactor
- Process Flow:
- Propylene oxide is vaporized and mixed with ammonia-hydrogen gas.
- The gas mixture passes through the fixed bed reactor where reaction occurs.
- Products are condensed and separated; unreacted gases are recycled.
- Byproducts such as monoisopropanolamine and diisopropanolamine are purified and sold.
- Mild reaction conditions and continuous operation.
- High conversion per pass and good selectivity.
- Reduced corrosion and environmental pollution due to gas-phase operation and closed system.
- H-ZSM-5 molecular sieve is impregnated with metal salts of Ni, Mo, and Pd.
- The catalyst is dried, roasted at 490 °C for 6 hours, and reduced under hydrogen at 460 °C for 24 hours.
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 150–200 °C |
| Reaction Pressure | 0.6–1.0 MPa |
| Hydrogen Content in Gas | 3–50% |
| Catalyst Composition | 20% Ni, 3% Mo, 0.1% Pd on H-ZSM-5 |
| Catalyst Preparation Temp. | 490 °C (roasting), 460 °C (reduction) |
| Reaction Mode | Continuous gas-solid phase |
Table 2: Gas-solid phase reaction parameters for 1,2-propanediamine synthesis
Intermediate Preparation and Functionalization for Isoquinolinyl Substitution
While direct literature on the preparation of this compound is limited, related synthetic routes involve preparing protected intermediates such as tert-butoxycarbonylamino derivatives and subsequent functionalization steps to introduce the isoquinolinyl moiety.
- Preparation of protected amino acid derivatives (e.g., tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid).
- Hydrolysis and further functional group transformations under mild conditions.
- Coupling reactions to attach isoquinolinyl groups.
These steps often involve standard peptide coupling chemistry and protecting group strategies to ensure selectivity and yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer advantages over existing treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to enhance product performance.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Functional Differences and Research Findings
Metal Chelation Efficiency
- N,N'-Disalicylidene-1,2-propanediamine (MDA): Demonstrated high efficacy in stabilizing aviation fuels by sequestering Cu²⁺, reducing oxidative degradation by >50% . However, its metal complexes may poison catalytic converters or emit pollutants .
Biological Activity
N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological properties. The compound can be represented as follows:
This structure includes an isoquinoline moiety, which is often associated with various pharmacological effects.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular functions.
- Receptor Modulation : It may act as a modulator of specific receptors involved in neurotransmission and other signaling pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
1. Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various strains of bacteria. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
2. Cytotoxicity in Cancer Research
In vitro studies using human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. The mechanism was linked to the activation of caspases, which are essential for the apoptotic pathway.
3. Neuroprotection
Research focusing on neurodegenerative diseases found that the compound provided neuroprotective effects in models of oxidative stress. It was observed to reduce neuronal cell death and improve survival rates in cultured neurons exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
